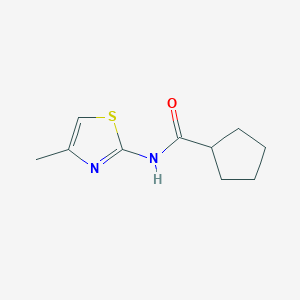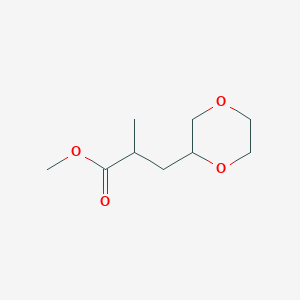![molecular formula C17H12F3NO4 B2658408 2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}-1H-isoindole-1,3(2H)-dione CAS No. 113211-14-6](/img/structure/B2658408.png)
2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C17H12F3NO4 and its molecular weight is 351.281. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Convenient Synthesis of New Polysubstituted Isoindole-1,3-dione Analogues : Research has led to the development of new polysubstituted isoindole-1,3-diones via a series of chemical reactions starting from 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro-isoindole-1,3-dione. These derivatives were synthesized to explore their potential applications and structural diversity. The synthesis involved reactions such as epoxidation, cis-hydroxylation, acetylation, and the formation of tricyclic derivatives under microwave irradiation. The structures of these derivatives were confirmed through X-ray diffraction analysis, providing a foundation for further exploration of their applications (Tan et al., 2014).
Crystal and Molecular Structure Analysis : The crystal and molecular structure of 2-(4-ethoxyphenyl)isoindoline-1,3-dione has been elucidated through X-ray single-crystal diffraction. This study offers insights into the structural aspects of isoindoline derivatives, which are crucial for understanding their chemical behavior and potential applications in materials science and organic synthesis (Duru et al., 2018).
Applications in Materials Science
Electron Transporting Layer in OLED Devices : Indenofluorenedione derivatives, closely related to the structure of the target compound, have been synthesized and investigated for their potential use as electron transporting layers (ETL) in organic light-emitting diode (OLED) devices. These studies highlight the impact of fluorine substitutions on the photophysical properties of these compounds, demonstrating their suitability for enhancing the performance of OLED devices (Lee et al., 2014).
Polymer Solar Cells : A novel alcohol-soluble n-type conjugated polyelectrolyte based on a similar backbone structure has been synthesized for application as an electron transport layer in inverted polymer solar cells. This research underscores the importance of molecular engineering in the development of high-performance materials for renewable energy technologies (Hu et al., 2015).
Catalysis and Chemical Transformations
- Palladium-catalyzed Synthesis : A method involving palladium-catalyzed aminocarbonylation of o-halobenzoates has been developed to produce 2-substituted isoindole-1,3-diones efficiently. This catalytic approach facilitates the synthesis of these heterocycles, demonstrating their versatility and potential in organic synthesis (Worlikar & Larock, 2008).
Properties
IUPAC Name |
2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO4/c18-17(19,20)11-4-3-5-12(10-11)24-8-9-25-21-15(22)13-6-1-2-7-14(13)16(21)23/h1-7,10H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMWKEFQVKJNRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCOC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
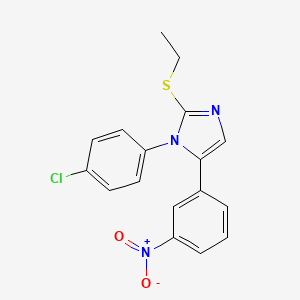
![2-(5-oxo-7-propyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2658327.png)

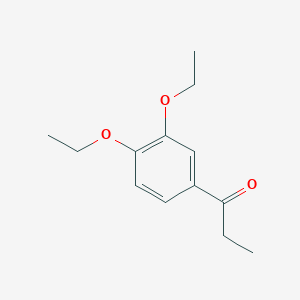
![2-chloro-1-[5-(propan-2-yloxy)-1H-indol-3-yl]ethan-1-one](/img/structure/B2658331.png)
![[3-(Difluoromethoxy)phenyl]-phenylmethanamine](/img/structure/B2658333.png)
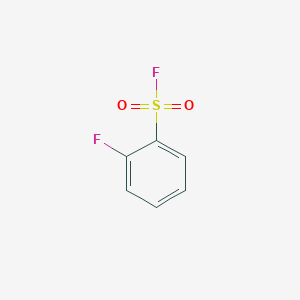
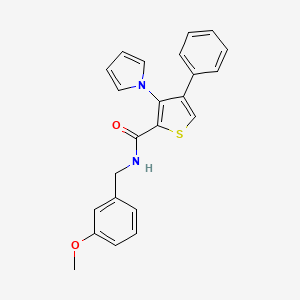
![4-[4-(Benzenesulfonyl)piperidin-1-yl]pyrido[2,3-d]pyrimidine](/img/structure/B2658337.png)
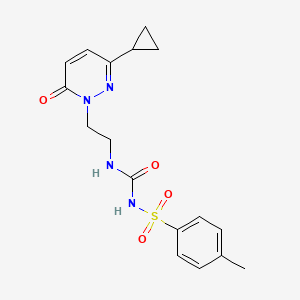
![2,6-Dichloro-N-[1-(1,3,5-trimethylpyrazol-4-YL)propyl]pyridine-3-carboxamide](/img/structure/B2658340.png)
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3,3-diphenylpropyl)acetamide](/img/structure/B2658344.png)
